5-Methylhexa-2,3-diene
Description
5-Methylhexa-2,3-diene is a linear conjugated diene with the molecular formula C₇H₁₀, characterized by a six-carbon chain (hexa-) containing conjugated double bonds at positions 2 and 3, and a methyl substituent at position 5. Conjugated dienes like this are critical in organic synthesis due to their participation in cycloadditions, polymerization, and other pericyclic reactions. The methyl group in 5-methylhexa-2,3-diene may influence steric and electronic effects, altering reactivity compared to simpler dienes .
Properties
CAS No. |
69153-20-4 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6-7H,1-3H3 |
InChI Key |
PRBHMWKFRHQKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhexa-2,3-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 5-methyl-2,3-dihalohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 5-Methylhexa-2,3-diene may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and advanced purification techniques might be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylhexa-2,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form addition products.
Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Common Reagents and Conditions
Electrophilic Addition: Typically involves halogens or hydrogen halides in an inert solvent like dichloromethane at room temperature.
Oxidation: Potassium permanganate in aqueous solution or ozone in a suitable solvent at low temperatures.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst under mild pressure.
Major Products Formed
Electrophilic Addition: Halogenated alkanes or alkenes.
Oxidation: Diols, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Scientific Research Applications
5-Methylhexa-2,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studies of cumulated dienes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylhexa-2,3-diene in chemical reactions involves the interaction of its cumulated double bonds with various reagents. The compound’s reactivity is influenced by the electron density and steric effects around the double bonds. For example, in electrophilic addition reactions, the electron-rich double bonds attract electrophiles, leading to the formation of carbocation intermediates .
Comparison with Similar Compounds
Key Observations :
- Cyclohexa-1,3-diene (C₆H₈) is a cyclic analog with a smaller molecular weight (80.13 vs. 94.15 for 5-methylhexa-2,3-diene) and distinct geometric constraints due to its ring structure .
- 2,3-Dimethylbuta-1,3-diene (C₆H₁₀) shares a branched structure but has a shorter carbon chain and two methyl groups, which may enhance steric hindrance compared to 5-methylhexa-2,3-diene .
Cyclohexa-1,3-diene
2,3-Dimethylbuta-1,3-diene
- Reactivity : Quantum chemical modeling shows it undergoes cyclization with methyl acrylate via a stepwise biradical mechanism, suggesting that substituent positioning critically influences reaction pathways .
- Applications: Potential use in synthetic organic chemistry for constructing bicyclic frameworks.
5-Methylhexa-2,3-diene (Inferred Properties)
- Reactivity : The linear structure and single methyl group may favor Diels-Alder reactions or polymerization, with reduced steric hindrance compared to 2,3-dimethylbuta-1,3-diene.
- Applications : Hypothetical applications include specialty polymers or intermediates in agrochemical synthesis, though direct evidence is lacking.
Market and Consumption Trends
- Cyclohexa-1,3-diene has established industrial demand, with long-term projections (2027–2046) indicating sustained use in niche markets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
